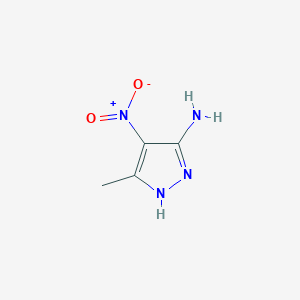

5-methyl-4-nitro-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-nitro-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-2-3(8(9)10)4(5)7-6-2/h1H3,(H3,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPMTJVASAKZCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Studies Pertaining to 5 Methyl 4 Nitro 1h Pyrazol 3 Amine

Mechanistic Aspects of Pyrazole (B372694) Nitration

The introduction of a nitro group onto the pyrazole ring is a critical step in the synthesis of 5-methyl-4-nitro-1H-pyrazol-3-amine. This transformation is typically achieved through electrophilic nitration, a process that has been the subject of detailed mechanistic investigation. nih.gov The pyrazole system is generally susceptible to electrophilic substitution reactions such as nitration, sulfonation, and halogenation. nih.gov

The nitration of pyrazoles predominantly follows an electrophilic aromatic substitution (SEAr) mechanism. Molecular-orbital calculations indicate that the C-4 position of the pyrazole ring is the most electron-rich and thus the most reactive towards electrophiles. cdnsciencepub.comrrbdavc.org This theoretical prediction is well-supported by experimental evidence, which shows that nitration of 1-phenylpyrazole (B75819) with nitric acid in acetic anhydride (B1165640) occurs selectively at the 4-position. cdnsciencepub.com Kinetic studies of the nitration of various pyrazole derivatives in sulfuric acid have confirmed that these reactions proceed through the attack of the nitronium ion (NO₂⁺) on the neutral pyrazole molecule (the free base), rather than its protonated form. rsc.orgrsc.org

The generally accepted mechanism involves at least two key intermediates. acs.org The first is an electron donor-acceptor (EDA) complex, characterized by electrostatic and charge-transfer interactions between the nitronium ion and the π-system of the pyrazole ring. acs.org This initial complex then progresses to a more defined intermediate, the sigma complex or arenium ion, where the electrophile has formed a covalent bond with the C-4 carbon, temporarily disrupting the ring's aromaticity. Subsequent deprotonation from the C-4 position by a weak base restores the aromatic system, yielding the 4-nitropyrazole product.

While classic nitrating mixtures like nitric acid and sulfuric acid are effective, modern synthetic methods have introduced more sophisticated and controllable nitrating agents. Among these, N-nitropyrazoles have emerged as powerful sources of the nitronium ion. researchgate.netnih.govacs.orgnih.gov A notable example is 5-methyl-1,3-dinitro-1H-pyrazole, which has been identified as a versatile and highly effective nitrating reagent. researchgate.netnih.gov This compound allows for the mild and scalable nitration of a wide array of aromatic and heteroaromatic compounds with excellent functional group tolerance. nih.govacs.orgnih.gov

The mechanism of nitration using N-nitropyrazoles is believed to involve the heterolytic cleavage of the N-NO₂ bond, a process that is significantly facilitated by a Lewis acid catalyst. acs.org This cleavage releases the nitronium ion, which then participates in the electrophilic substitution reaction as described above. The controllability of these reagents is a key advantage; by adjusting reaction conditions, it is possible to selectively produce either mononitrated or dinitrated products. researchgate.netnih.govacs.org

The reactivity of N-nitropyrazole nitrating agents is finely tuned by the electronic properties of the substituents on the pyrazole ring. Density functional theory (DFT) calculations and mechanistic studies have revealed that the high efficiency of reagents like 5-methyl-1,3-dinitro-1H-pyrazole stems from a combination of electronic effects. researchgate.netnih.govnih.gov

Specifically, a "synergistic 'nitro effect' and 'methyl effect'" has been described. researchgate.netnih.gov The presence of a strong electron-withdrawing nitro group at the C-3 position significantly enhances the nitrating reactivity of the N-nitro group. nih.gov Conversely, an electron-donating methyl group at the C-5 position further boosts this reactivity. nih.gov This interplay of substituent effects demonstrates how the electronic nature of the pyrazole core can be manipulated to create highly potent and selective nitrating agents.

Table 1: Effect of Pyrazole Substitution on Nitrating Reactivity This table illustrates the influence of different substituents on the reactivity of N-nitropyrazole reagents in a model nitration reaction, as reported in studies. nih.gov

| N-Nitropyrazole Reagent Substitution | Nitrating Reactivity Outcome |

| Strong electron-withdrawing group (e.g., -NO₂, -CO₂Et) | Significantly enhanced reactivity |

| Electron-donating group (e.g., C-5 alkyl) | Further increased reactivity |

| Alternative substitution patterns | Lower reactivity observed |

Nucleophilic Substitution Reactions Involving Nitro Groups on Pyrazole Rings

The presence of a strongly electron-withdrawing nitro group on the pyrazole ring, as in this compound, significantly alters the ring's electronic character. It deactivates the ring towards further electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). libretexts.org This type of reaction is crucial for introducing a variety of functional groups onto the pyrazole core.

The SNAr mechanism requires a good leaving group (typically a halide) and strong activation by electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. libretexts.org The reaction proceeds via a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org For instance, the chlorine atom in 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole can be readily displaced by a nucleophile like sodium azide (B81097), demonstrating the activating effect of the adjacent nitro group. nih.govmdpi.com

Reaction Pathways of Amination and Halogenation of Pyrazoles

The introduction of amine and halogen substituents onto the pyrazole ring can be achieved through various mechanistic pathways.

Amination: The amino group at the C-3 position of the target compound can be incorporated during the initial ring formation. For example, 5-aminopyrazoles are commonly synthesized via the cyclocondensation of hydrazine (B178648) derivatives with α,β-unsaturated nitriles that have a suitable leaving group at the β-position. mdpi.com Alternatively, post-functionalization strategies can be employed. The amination of a pre-formed nitropyrazole, such as the reaction of 4-nitropyrazole with hydroxylamine-O-sulfonic acid, provides a direct route to aminonitropyrazoles. nih.gov

Halogenation: The halogenation of pyrazoles can proceed through different mechanisms depending on the reagents and conditions. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C-4 position has been achieved using N-halosuccinimides (NXS, where X = Cl, Br, I). beilstein-archives.org A plausible mechanism suggests that dimethyl sulfoxide (B87167) (DMSO), often used as a solvent, also acts as a catalyst. It is proposed to react with the N-halosuccinimide to form a DMSO·X⁺ intermediate, which then acts as the electrophilic halogen source that attacks the electron-rich C-4 position of the 5-aminopyrazole. beilstein-archives.org Another pathway involves the electrochemical oxidation of halide ions (Cl⁻, Br⁻, I⁻) to generate the corresponding halogen (X₂), which then reacts with the pyrazole in a classic electrophilic substitution. nih.gov

Cyclization and Rearrangement Mechanisms in the Formation and Transformation of Pyrazole Systems

The construction and subsequent transformation of the pyrazole ring involve a rich variety of cyclization and rearrangement reactions.

Formation: The most fundamental method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative. rrbdavc.orgmdpi.com This pathway, known as the Knorr pyrazole synthesis, forms the heterocyclic ring through a sequence of addition and dehydration steps. rrbdavc.org Multicomponent reactions, where three or more reactants combine in a single pot, offer an efficient way to build complex pyrazoles by forming intermediates in situ. mdpi.comrsc.org For example, pyrano[2,3-c]pyrazoles can be synthesized via a four-component reaction involving a hydrazine, ethyl acetoacetate, malononitrile, and an alcohol, proceeding through a cascade of Michael addition and intramolecular cyclization steps. acs.org

Transformation: Once formed, pyrazole systems can undergo fascinating rearrangements. A notable example is the transformation of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole. nih.govmdpi.com Upon heating, this compound does not form the expected fused furoxan ring but instead generates a pyrazole nitrene intermediate. This highly reactive species undergoes a complex ring-opening and recyclization cascade. nih.gov The process involves the fragmentation of the pyrazole ring into an acyclic nitro nitrile, which then undergoes isomerization and recyclization to form new, unexpected products. mdpi.com Such rearrangements highlight the dynamic nature of the pyrazole scaffold and provide pathways to novel molecular architectures. mdpi.com

Advanced Spectroscopic and Analytical Characterization of 5 Methyl 4 Nitro 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structural details of 5-methyl-4-nitro-1H-pyrazol-3-amine.

1H NMR and 13C NMR Spectroscopic Analysis and Chemical Shift Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. In the ¹H NMR spectrum, the protons of the amino group (NH₂) typically appear as a broad signal. mdpi.com The methyl group (CH₃) protons exhibit a distinct singlet.

The ¹³C NMR spectrum offers further structural confirmation. The carbon atoms of the pyrazole (B372694) ring, the methyl group, and the carbon bearing the nitro group all resonate at characteristic chemical shifts. These shifts are influenced by the electron-withdrawing nature of the nitro group and the electron-donating properties of the amino and methyl groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound and related structures.

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | NH₂ | 7.3 - 7.7 (broad signal) mdpi.com |

| CH₃ | ~2.4 | |

| ¹³C | C-NH₂ | ~155 |

| C-NO₂ | ~122 | |

| C-CH₃ | ~140 | |

| CH₃ | ~11 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively assign the resonances and understand the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. clockss.orgipb.pt These experiments provide through-bond and through-space correlations between nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For instance, correlations would be expected between the methyl protons and the C3 and C4 carbons of the pyrazole ring. ipb.pt

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, although in a molecule like this compound with limited proton-proton coupling networks, its utility might be more focused on confirming the absence of such couplings. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, providing information about the spatial arrangement of the functional groups.

15N NMR Spectroscopy for Nitrogen Atom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the chemical environment of the nitrogen atoms in the pyrazole ring, the amino group, and the nitro group. mdpi.com The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state, substitution, and involvement in hydrogen bonding. acs.org

In a typical ¹⁵N NMR spectrum of this compound, distinct signals would be observed for the pyrazole ring nitrogens (N1 and N2), the amino group nitrogen (-NH₂), and the nitro group nitrogen (-NO₂). mdpi.comresearchgate.net The amino group nitrogen is expected to be significantly shielded, appearing at a high field (upfield), while the nitro group nitrogen will be deshielded and appear at a lower field. mdpi.comresearchgate.net The pyrazole ring nitrogens will have intermediate chemical shifts. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups. clockss.orgrsc.orgresearchgate.netelsevierpure.com

The IR spectrum would be characterized by:

N-H stretching vibrations of the amino group, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the methyl group, observed around 2900-3000 cm⁻¹.

Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) , which are strong and characteristic, appearing around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. smolecule.com

C=C and C=N stretching vibrations of the pyrazole ring, found in the 1400-1600 cm⁻¹ region. mdpi.com

N-H bending vibrations of the amino group, typically around 1600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the non-polar bonds, aiding in a more complete vibrational analysis.

Table 2: Characteristic Infrared Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | N-H Stretch | 3300 - 3500 |

| N-H Bend | ~1600 | |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 smolecule.com |

| Symmetric Stretch | 1300 - 1370 smolecule.com | |

| Pyrazole Ring | C=C, C=N Stretch | 1400 - 1600 mdpi.com |

| Methyl (CH₃) | C-H Stretch | 2900 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule and the extent of conjugation. rsc.org The pyrazole ring, being an aromatic heterocycle, exhibits π → π* transitions. smolecule.com The presence of the nitro group, a strong chromophore, and the amino group, an auxochrome, significantly influences the UV-Vis spectrum.

The interaction between the pyrazole ring and the nitro and amino substituents leads to a conjugated system. This extended conjugation results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the parent pyrazole. The spectrum is expected to show strong absorption bands in the UV region, and potentially extending into the visible region, corresponding to the π → π* and n → π* electronic transitions. rsc.orgsmolecule.com The exact position of the absorption maxima (λ_max) is sensitive to the solvent polarity. rsc.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for confirming the molecular weight of this compound and for elucidating its fragmentation pathways under ionization. clockss.orgrsc.org The molecular ion peak (M⁺) in the mass spectrum would correspond to the exact molecular weight of the compound (C₄H₆N₄O₂), which is 142.12 g/mol . chemscene.com

High-resolution mass spectrometry (HRMS) can provide the exact mass to several decimal places, confirming the elemental composition. clockss.org The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule might include:

Loss of the nitro group (NO₂)

Loss of a methyl radical (CH₃)

Cleavage of the pyrazole ring

Analysis of these fragment ions helps to piece together the structure of the original molecule and confirms the presence of the various functional groups. mdpi.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1,3,5-triamino-2,4,6-trinitrobenzene |

| 1-methyl-6-nitrobenzimidazole |

| 2-phenyl-4-nitro-5-amino-1,2,3-triazole |

| 3-methyl-1-phenyl-5-pyrazolone |

| 4-amino-1-methyl-5-nitrobenzimidazole |

| 5-amino-1-methyl-4-nitroimidazole |

| 5-amino-1-methyl-4-nitropyrazole |

| 7-amino-1-methyl-6-nitrobenzimidazole |

| Ethyl acetoacetate |

| Hydrazine (B178648) hydrate |

| Methylhydrazine |

| Nitric acid |

| Sulfuric acid |

| Benzophenone imine |

| 2-(3-amino-1H-pyrazol-5-yl)acetic acid |

| 3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole |

| 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| 3,4-dimethoxybenzaldehyde |

| 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| 3-amino-4-(5-amino-4-cyano-1H-pyrazol-3-yl)-furazan |

| 3-(4-cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan |

| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine |

| 5-amino-4-cyano-3-(methylthio)-1H-pyrazole-1-carbothioamide |

| bromoacetone |

| hydroxylamine-О-sulfonic acid |

| methyl p-toluenesulfonate |

| iodine monochloride |

X-ray Crystallography for Solid-State Structural Elucidation and Conformation Analysis

Studies on analogous pyrazole compounds reveal that the pyrazole ring is typically planar. vulcanchem.com For instance, the crystal structure of 3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole, an oxygen-rich energetic compound, was confirmed by X-ray crystallography, highlighting its high density of 1.90 g cm⁻³. rsc.org In another related compound, 5-methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-amine, the molecular skeleton is nearly planar. nih.gov The molecules in this structure are linked by N-H···N and C-H···O hydrogen bonds, forming a chain of alternating centrosymmetric rings. nih.gov

The planarity of the pyrazole ring and the nature of intermolecular hydrogen bonding are crucial in dictating the solid-state conformation. In the case of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitro-benzoate, the crystal structure consists of a millefeuille-style stack of almost planar sheets. iucr.org The specific hydrogen bonding patterns, such as N–H···N and C–H···O interactions, play a significant role in the formation of these supramolecular architectures. iucr.org

Detailed crystallographic data for a related pyrazole derivative, 3-[(3-Ethyl-1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]-1H-benzimidazole, is presented in the table below. Although not the exact title compound, this data provides a representative example of the crystallographic parameters determined for such molecules.

| Crystal Data | |

| Chemical Formula | C₁₄H₁₃N₅O₃ |

| Molecular Weight | 299.29 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| Unit Cell Dimensions | a = 10.442 (4) Åb = 7.873 (4) Åc = 17.380 (5) Åβ = 101.595 (15)° |

| Volume | 1399.7 (10) ų |

| Z | 4 |

| Calculated Density | 1.420 Mg m⁻³ |

| Radiation | Mo Kα |

| Temperature | 298 (1) K |

| This data is for 3-[(3-Ethyl-1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]-1H-benzimidazole, a related compound, and is provided for illustrative purposes. iucr.org |

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of chemical compounds. Both gas chromatography (GC) and liquid chromatography (LC) have been applied to the analysis of pyrazole derivatives.

Gas Chromatography (GC) and Liquid Chromatography (LC) Applications

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for the analysis of pyrazole compounds. For example, 1H-Pyrazol-3-amine, 5-methyl- can be analyzed using a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This method is scalable for preparative separations to isolate impurities. sielc.com The development of a new, simple, and accurate RP-HPLC method for a pyrazolone (B3327878) derivative demonstrated its utility for quality control in a drug testing laboratory. researchgate.net The retention time for this derivative was found to be 7.3 minutes. researchgate.net

In a study involving a multi-kinase inhibitor, liquid chromatography-mass spectrometry (LC-MS) was used to monitor the progress of a reaction involving 5-methyl-4-nitro-1H-pyrazole-3-amine hydrochloride, confirming the presence of remaining starting material. google.com

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS, HPLC-NMR)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide enhanced analytical power.

GC-MS has been utilized to identify bioactive compounds in plant extracts, where various pyrazole derivatives were detected. core.ac.uk This technique combines the separation capabilities of GC with the mass identification power of mass spectrometry. jmchemsci.com GC-MS analysis of a mixture of medicinal plant extracts revealed the formation of new chemical compounds not present in the individual extracts. jmchemsci.com

LC-MS is a powerful tool for the analysis of complex mixtures and reaction monitoring. In the synthesis of novel benzimidazol-2-one (B1210169) derivatives, LC-MS was used to analyze the nitration products of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one. vu.lt The analysis showed the molecular ion of the product, confirming its identity. vu.lt Similarly, LC-MS confirmed the molecular ion corresponding to the expected product in the synthesis of 3(5)-amino-pyrazole derivatives. google.com The advantages of coupling LC with MS include improved sensitivity and the ability to analyze a wide range of analytes. rsc.org

The table below summarizes the chromatographic conditions used for the analysis of a related pyrazole compound.

| Chromatographic Method | Conditions |

| RP-HPLC | Column: Newcrom R1 sielc.comMobile Phase: Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility) sielc.com |

| LC-MS | System: Agilent Technologies 1100 Series with UV/Vis diode array detector researchgate.netColumn: Phenomenex Luna® 5 µ C8 researchgate.netMobile Phase: Gradient of Methanol and KH₂PO₄ buffer (pH = 2.3) researchgate.net |

| GC-MS | Instrument: CE GC 8000 top MSMD 8000 Fyson with Db 35 mr column core.ac.ukCarrier Gas: Helium core.ac.uk |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn allows for the determination of its empirical formula. The molecular formula of this compound is C₄H₆N₄O₂. chemscene.com

For newly synthesized compounds, elemental analysis is crucial for characterization. For instance, the synthesis of novel pyrazole-5-one containing 1,3,4-oxadiazole (B1194373) sulfonyl phosphonates included elemental analysis to confirm the composition of the final products. sapub.org The found percentages of carbon, hydrogen, nitrogen, and other elements were in close agreement with the calculated values. sapub.org Similarly, the characterization of ethyl 3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate and its analogues included elemental analysis, where the found percentages of C, H, and N were consistent with the calculated values. nih.gov

The table below presents the elemental composition of this compound.

| Element | Symbol | Atomic Weight | Percentage |

| Carbon | C | 12.01 | 33.81% |

| Hydrogen | H | 1.01 | 4.25% |

| Nitrogen | N | 14.01 | 39.42% |

| Oxygen | O | 16.00 | 22.51% |

| Calculated from the molecular formula C₄H₆N₄O₂. |

Computational Chemistry Approaches for 5 Methyl 4 Nitro 1h Pyrazol 3 Amine Systems

Quantum Mechanical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure of molecules. It is employed to determine various properties of 5-methyl-4-nitro-1H-pyrazol-3-amine, from its three-dimensional shape to its spectroscopic signatures.

Optimized Molecular Geometries and Conformational Landscapes

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. mdpi.com The orientation of the nitro and amine groups relative to the pyrazole (B372694) ring is of particular interest, as these groups can participate in intramolecular hydrogen bonding, which would affect the conformational landscape. The methyl group's rotation is another conformational variable. Studies on similar pyrazole derivatives have shown that the presence of different substituents can lead to distinct stable conformations. researchgate.net

Below is a representative data table of the kind of geometric parameters that would be obtained from a DFT optimization.

| Parameter | Predicted Value |

| C3-N2 Bond Length (Å) | 1.35 |

| N1-N2 Bond Length (Å) | 1.37 |

| C4-C5 Bond Length (Å) | 1.40 |

| C4-N(nitro) Bond Length (Å) | 1.45 |

| C3-N(amino) Bond Length (Å) | 1.36 |

| C3-N2-N1 Bond Angle (°) | 112.0 |

| C4-C5-N1 Bond Angle (°) | 105.0 |

| O-N-O (nitro) Bond Angle (°) | 125.0 |

Note: These are illustrative values based on typical pyrazole geometries and are not from a direct computational study of this compound.

Electronic Structure Analysis (e.g., Charge Distribution, Electrostatic Potential)

The electronic structure of a molecule governs its reactivity. The nitro group is strongly electron-withdrawing, which significantly polarizes the pyrazole ring. This effect enhances the electrophilicity of the ring system. DFT calculations can quantify this through various means, including Mulliken population analysis or Natural Population Analysis, which assign partial charges to each atom.

The molecular electrostatic potential (MEP) map is a particularly insightful tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich) around the oxygen atoms of the nitro group and the nitrogen of the amine group, making them likely sites for electrophilic attack. Conversely, positive potential (electron-poor) regions would be expected around the hydrogen atoms of the amine and the pyrazole ring, indicating sites for nucleophilic attack. bohrium.com

Prediction and Correlation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) with Experimental Data

DFT calculations are highly effective in predicting spectroscopic properties. Theoretical vibrational frequencies from a DFT calculation can be correlated with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. tandfonline.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net The accuracy of these predictions is often improved by considering the solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Visible spectrum. materialsciencejournal.org The calculated maximum absorption wavelength (λmax) can be compared to experimental measurements to understand the electronic transitions occurring within the molecule.

A hypothetical comparison of calculated and experimental spectroscopic data is presented below.

| Spectroscopic Data | Calculated Value | Experimental Value |

| Major IR Stretch (C=N) (cm⁻¹) | 1640 | (Not available) |

| ¹H NMR (amine -NH₂) (ppm) | 5.5 | (Not available) |

| ¹³C NMR (C4-NO₂) (ppm) | 145 | (Not available) |

| UV-Vis λmax (nm) | 350 | (Not available) |

Note: The calculated values are illustrative and based on typical ranges for similar functional groups.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. materialsciencejournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. bohrium.com

For this compound, the HOMO is likely to be located on the electron-rich amine group and the pyrazole ring, while the LUMO is expected to be centered on the electron-withdrawing nitro group. materialsciencejournal.org This distribution dictates the molecule's behavior in charge-transfer interactions.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 4.0 |

Note: These are representative energy values.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov For this compound, NBO analysis can quantify the delocalization of the π-electrons in the pyrazole ring and the extent of conjugation with the nitro and amine substituents. acs.org

NBO analysis is also instrumental in characterizing intermolecular interactions, such as hydrogen bonding and π-π stacking. bohrium.com It can calculate the stabilization energies associated with these interactions, providing a quantitative measure of their strength. jksus.org In the solid state, this compound is likely to form hydrogen bonds between the amine group of one molecule and the nitro group or pyrazole nitrogens of a neighboring molecule. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Studies

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a system over time. bohrium.com An MD simulation would model the interactions of a this compound molecule with its environment, such as a solvent or a crystal lattice.

MD simulations can be used to explore the conformational flexibility of the molecule, including the rotation of the methyl and nitro groups and potential tautomeric equilibria. mdpi.com By simulating the system at different temperatures, one can assess its thermal stability. In the context of materials science, MD can be used to predict properties like crystal packing and density. osti.govnih.gov For biological applications, MD simulations can model the interaction of this compound with a protein active site, providing insights into its potential as a ligand.

Theoretical Prediction and Analysis of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties in organic molecules is a burgeoning field, driven by the demand for new materials in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the NLO response of molecules like this compound. These calculations can elucidate the relationship between molecular structure and hyperpolarizability, which is the microscopic origin of NLO phenomena.

Theoretical studies on pyrazole derivatives have demonstrated that the presence of both electron-donating groups (like the amine group) and electron-withdrawing groups (like the nitro group) connected through a π-conjugated system can lead to significant NLO properties. mdpi.comresearchgate.net For this compound, the pyrazole ring acts as the conjugated bridge. The intramolecular charge transfer from the amino group to the nitro group is expected to be a key factor governing its NLO response.

First-principles calculations are employed to determine several key parameters:

Dipole Moment (µ): Indicates the charge separation within the molecule.

Polarizability (α): Measures the ease with which the electron cloud can be distorted by an external electric field.

First Hyperpolarizability (β): Quantifies the second-order NLO response, crucial for applications like second-harmonic generation (SHG). researchgate.nettandfonline.com

DFT calculations using various functionals (e.g., B3LYP, PBE0, CAM-B3LYP) combined with appropriate basis sets (e.g., 6-311++G(d,p)) are standard for these predictions. researchgate.net Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) is also critical; a smaller HOMO-LUMO energy gap generally correlates with a larger hyperpolarizability and enhanced NLO activity. mdpi.com

Table 1: Predicted NLO Properties of this compound (Illustrative Data)

This table illustrates the type of data generated from DFT calculations for predicting NLO properties. The values are hypothetical and serve as an example of computational output.

| Property | Calculated Value | Unit |

| Dipole Moment (µ) | 8.5 | Debye |

| Mean Polarizability (α) | 95.3 | a.u. |

| First Hyperpolarizability (β_tot) | 450.7 | a.u. |

| HOMO-LUMO Energy Gap | 3.8 | eV |

Computational Studies on Molecular Interactions and Binding Mechanisms

Understanding how this compound interacts with biological macromolecules is fundamental for its potential development as a therapeutic agent. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used to explore these interactions. hilarispublisher.comacs.org

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a target protein, such as an enzyme or receptor. tandfonline.com For this compound, docking studies could be used to place it into the active site of a kinase, a common target for pyrazole-based inhibitors. hilarispublisher.com The results provide a binding affinity score (e.g., in kcal/mol) and reveal crucial intermolecular interactions, such as:

Hydrogen Bonds: The amine and nitro groups, as well as the pyrazole ring nitrogens, can act as hydrogen bond donors or acceptors.

Hydrophobic Interactions: The methyl group can engage in hydrophobic contacts with nonpolar amino acid residues.

π-π Stacking: The aromatic pyrazole ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan. hilarispublisher.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to study the dynamic behavior of the ligand-protein complex over time. eurasianjournals.com This provides insights into the stability of the binding pose, the conformational changes in the protein or ligand upon binding, and a more refined calculation of binding free energy.

Table 2: Illustrative Molecular Docking Results for this compound with a Kinase Active Site

This table provides a hypothetical summary of interactions identified through a molecular docking simulation.

| Interaction Type | Interacting Group on Ligand | Interacting Amino Acid Residue | Distance (Å) |

| Hydrogen Bond | 3-amine (-NH₂) | GLU 85 (Carbonyl O) | 2.9 |

| Hydrogen Bond | 4-nitro (-NO₂) | LYS 42 (Amine H) | 3.1 |

| Hydrogen Bond | Pyrazole N-H | ASP 145 (Carboxylate O) | 2.8 |

| Hydrophobic | 5-methyl (-CH₃) | LEU 130, VAL 34 | 3.9 - 4.2 |

| Binding Affinity | -8.2 kcal/mol |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling via Computational Descriptors

SAR and QSAR studies are essential for optimizing a lead compound into a potent drug candidate. nih.gov These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. hilarispublisher.com

For a series of analogues based on the this compound scaffold, a QSAR model would be developed by:

Synthesizing and testing a library of related compounds to obtain their biological activity (e.g., IC₅₀ values).

Calculating a set of molecular descriptors for each compound using computational software. These descriptors quantify various physicochemical properties.

Using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a model that relates the descriptors to the activity. acs.org

Key computational descriptors include:

Topological Polar Surface Area (TPSA): Relates to membrane permeability.

LogP: Represents lipophilicity.

Electronic Descriptors: Such as atomic charges and dipole moment, which influence electrostatic interactions.

Steric Descriptors: Like molecular volume or specific steric parameters that describe the size and shape of the molecule.

The resulting QSAR equation can predict the activity of new, unsynthesized compounds and provide insight into which structural features are most important for the desired biological effect. acs.orgnih.gov

Table 3: Selected Computational Descriptors for this compound

These descriptors are commonly calculated as variables for QSAR models.

| Descriptor | Abbreviation | Calculated Value |

| Molecular Weight | MW | 142.12 |

| Partition Coefficient | LogP | 0.21 |

| Topological Polar Surface Area | TPSA | 97.84 Ų |

| Hydrogen Bond Donors | HBD | 2 |

| Hydrogen Bond Acceptors | HBA | 4 |

| Rotatable Bonds | 1 |

Advancements in Computational Methodology and Force Field Development for Pyrazole Derivatives

The accuracy of computational studies, especially MD simulations, is highly dependent on the quality of the force field used. eurasianjournals.com A force field is a set of parameters and equations that defines the potential energy of a system of particles. While general-purpose force fields like OPLS, AMBER, and CHARMM are widely used, their parameters may not be perfectly optimized for all classes of molecules.

For pyrazole derivatives, there is a continuous need for the development and refinement of force fields to more accurately capture their unique electronic and structural features. eurasianjournals.com Challenges include correctly modeling the charge distribution around the five-membered heterocyclic ring and accounting for the specific interactions of its substituents.

Advancements in this area involve:

Developing specific parameters for pyrazole scaffolds by fitting to high-level quantum mechanical calculations.

Integrating multi-scale modeling approaches that combine quantum mechanics for the reactive center with classical mechanics for the larger environment. eurasianjournals.com

Leveraging machine learning to create more accurate and efficient force fields, which can accelerate the discovery and optimization of new pyrazole-based compounds. hilarispublisher.comeurasianjournals.com

The use of refined force fields, such as the OPLS-2005 force field mentioned in studies of pyrazoline derivatives, improves the reliability of predictions regarding binding modes and energies, ultimately enhancing the power of computational chemistry in drug design and materials science. acs.org

Academic and Research Applications of 5 Methyl 4 Nitro 1h Pyrazol 3 Amine and Its Derivatives

Role as Building Blocks in Complex Organic Synthesis

The structure of 5-methyl-4-nitro-1H-pyrazol-3-amine and related aminopyrazoles makes them valuable synthons in organic chemistry. The pyrazole (B372694) ring contains multiple nucleophilic sites—specifically the amino group and the ring nitrogen atoms—which can be selectively targeted in chemical reactions to build intricate molecular architectures. beilstein-journals.org

5-Aminopyrazoles are extensively used as key precursors in the construction of fused heterocyclic systems, particularly pyrazoloazines. beilstein-journals.org These bicyclic structures are of significant interest because they often mimic purine (B94841) bases found in DNA and RNA, leading to a wide range of biological activities. beilstein-journals.org The synthesis typically involves the condensation reaction of the 5-aminopyrazole derivative with a suitable bielectrophilic partner, which contains two electrophilic sites that can react with the nucleophilic centers on the aminopyrazole to form a new ring. beilstein-journals.org

Pyrazolo[3,4-b]pyridines, for example, are commonly synthesized using 5-aminopyrazoles as the starting material. beilstein-journals.org These compounds have been investigated for a variety of applications in medicinal chemistry. beilstein-journals.org The general synthetic strategy involves reacting the 5-aminopyrazole with compounds like β-diketones or α,β-unsaturated ketones. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in an ionic liquid has been shown to produce 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines in excellent yields. beilstein-journals.org This reaction proceeds through a sequence of Michael addition, cyclization, dehydration, and aromatization steps. beilstein-journals.org

The table below summarizes examples of fused heterocyclic systems synthesized from aminopyrazole precursors.

| Precursor | Reagent | Fused System | Reference |

| 5-Aminopyrazole | β-Diketones | Pyrazolo[3,4-b]pyridine | beilstein-journals.org |

| 5-Aminopyrazole | α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridine | beilstein-journals.org |

| 5-Aminopyrazole | Various bielectrophiles | Pyrazolo[1,5-a]pyrimidine | beilstein-journals.org |

| 5-Aminopyrazole | Various bielectrophiles | Pyrazolo[3,4-d]pyrimidine | beilstein-journals.org |

Beyond specific fused systems, 5-aminopyrazoles like this compound are valuable starting points for generating libraries of novel chemical entities. The functional groups on the pyrazole ring can be modified through various reactions to create a diverse set of derivatives. For example, the amino group can undergo substitution reactions, while the nitro group can be reduced to another amino group, which can then be further functionalized.

These derivatives are useful for screening for biological activity and developing new pharmaceuticals and agrochemicals. beilstein-journals.org The inherent stability and synthetic accessibility of the pyrazole core make it an attractive scaffold for drug discovery and development. beilstein-journals.orgresearchgate.net The ability to systematically alter the substituents on the pyrazole ring allows chemists to fine-tune the properties of the resulting molecules to achieve desired biological or material characteristics.

Investigation as Ligands in Coordination Chemistry

Pyrazole derivatives are widely studied as ligands in coordination chemistry due to the presence of nitrogen atoms that can donate lone pairs of electrons to form coordinate bonds with metal ions. researchgate.netnih.gov The amino group in this compound provides an additional coordination site, allowing it to act as a chelating ligand that can bind to a metal ion at multiple points.

The formation of coordination complexes with various metal ions can lead to compounds with diverse geometries and nuclearities (the number of metal centers in a complex). researchgate.net These complexes are investigated for a range of potential applications, including catalysis, bioinorganic chemistry models, and materials with specific magnetic or electronic properties. nih.gov For example, mononuclear complexes of cadmium(II), copper(II), and iron(II) have been synthesized using pyrazole-acetamide ligands, demonstrating the versatility of the pyrazole scaffold in forming stable metal complexes. nih.gov The specific coordination environment is influenced by the nature of the metal ion, the other ligands present, and the reaction conditions. researchgate.net

Materials Science Research

The high nitrogen content and the presence of an energy-rich nitro group make this compound and related compounds attractive candidates for research in materials science, particularly in the fields of energetic materials and optical materials.

Nitrated pyrazoles are a significant class of energetic materials, valued for their high heats of formation, high density, good thermal stability, and powerful detonation performance. nih.govnih.gov These properties make them potential replacements for traditional explosives, with applications in propellants and pyrotechnics. researchgate.netnih.gov The pyrazole ring serves as a stable, high-energy backbone, and the introduction of nitro groups (–NO₂) significantly increases the energy content and oxygen balance of the molecule. researchgate.netnih.gov

The goal of much of this research is to develop new high-energy density materials (HEDMs) that are not only powerful but also insensitive to accidental detonation from shock or friction. nih.govbohrium.com The formation of energetic salts by reacting the acidic N-H of the pyrazole ring with a base is a common strategy to enhance thermal stability and reduce sensitivity. mdpi.com

The table below presents data on several nitropyrazole-based energetic compounds, highlighting their key performance characteristics.

| Compound Name | Density (g/cm³) | Detonation Velocity (km/s) | Key Features | Reference |

| 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) | 1.87 | 9.08 | Highly thermally stable | mdpi.com |

| 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazole | 1.873 | Not specified | Excellent thermal decomposition temperature (336 °C) | researchgate.net |

| 4-nitro-N-(2,2,2-trinitroethyl)-1H-pyrazol-1-amine | 1.85 | 9.07 | Contains a trinitroethyl group to boost performance | mdpi.com |

The extended π-conjugated systems present in pyrazole derivatives and the fused rings they can form are conducive to interesting optical properties. Research in this area explores how the electronic structure of these molecules interacts with light. ontosight.ai By modifying the chemical structure, such as by introducing different functional groups or extending the conjugation, scientists can tune the absorption and emission of light, as well as nonlinear optical (NLO) properties. bohrium.com

NLO materials are important for applications in modern technologies like optical communications, data storage, and optical switches. bohrium.com Studies on pyrazole derivatives have shown that they can exhibit significant NLO responses. For example, modifying metronidazole, a nitroimidazole derivative structurally related to nitropyrazoles, with an iron tricarbonyl group resulted in a material with NLO properties significantly greater than those of the standard reference material, urea. bohrium.com This suggests that pyrazole-based compounds, including derivatives of this compound, could be promising candidates for the development of new optical materials. ontosight.aibohrium.com

Methodological Development in Organic Chemistry Utilizing Pyrazole Scaffolds

The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a foundational scaffold in the development of novel synthetic methodologies in organic chemistry. mdpi.comresearchgate.net The versatility of the pyrazole ring and the ability to functionalize it at various positions have driven the evolution of synthetic strategies, moving from classical condensation reactions to modern, more efficient catalytic processes. These advancements aim to improve reaction efficiency, selectivity, sustainability, and access to structurally diverse pyrazole derivatives for various applications. researchgate.netresearchgate.net

Traditional and foundational methods for constructing the pyrazole scaffold primarily include the Knorr and Paal-Knorr syntheses, which involve the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a synthetic equivalent. mdpi.comresearchgate.net Another classical approach is the 1,3-dipolar cycloaddition of a 1,3-dipole, such as a diazo compound or nitrilimine, to a dipolarophile. mdpi.commdpi.com While effective, these methods can sometimes be limited by factors like regioselectivity and substrate scope. mdpi.com

To overcome these limitations, significant research has focused on developing more advanced and versatile synthetic protocols. Transition-metal catalysis has emerged as a powerful tool, enabling novel pathways for pyrazole synthesis with high efficiency and control. researchgate.net For instance, copper-catalyzed three-component processes have been developed to afford N-substituted pyrazoles with excellent regioselectivity. mdpi.com Similarly, rhodium-catalyzed cycloadditions of hydrazines with dicarboxylic alkynes provide an effective route to 3,4-dicarboxylic pyrazoles, which are versatile intermediates for further modification. mdpi.com

In recent years, there has been a strong emphasis on "green chemistry" principles in methodological development. researchgate.net This has led to the exploration of:

Microwave-assisted synthesis: This technique often reduces reaction times, improves yields, and can be performed in greener solvents like water. dergipark.org.tr

Flow chemistry: Continuous flow processes offer enhanced control over reaction parameters, improved safety, and better scalability compared to traditional batch methods, leading to faster and more efficient synthesis of pyrazoles. mdpi.com

These modern methodologies not only provide more sustainable routes to known pyrazole structures but also enable the synthesis of complex and novel molecular architectures that were previously difficult to access. mdpi.comresearchgate.net The ongoing development in this area highlights the pyrazole scaffold as a crucial platform for innovation in organic synthesis.

Design and Synthesis of Scaffolds for Chemical Biology Probes

The pyrazole scaffold is a key "privileged structure" in medicinal chemistry and has been extensively utilized in the design and synthesis of chemical biology probes to investigate biological processes and validate new drug targets. rsc.org These probes are essential tools for understanding protein function and identifying bioactive compounds.

A significant application of pyrazole-based scaffolds is in the development of inhibitors for enzymes implicated in disease. For example, pyrazole derivatives have been designed as potent inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. In one study, a series of pyrazole-based compounds were synthesized and evaluated for their inhibitory activity against HDAC3 and HDAC8. nih.gov The design strategy involved creating probes suitable for Binding Ensemble Profiling with Photoaffinity Labeling (BEProFL), a technique used to study protein-ligand interactions. The synthesis was achieved through a multi-step sequence, and the resulting probes exhibited low nanomolar inhibitory activity. nih.gov

| Compound | Target | IC₅₀ (nM) nih.gov |

| 3a (benzyl-substituted pyrazole) | HDAC3 | 44 |

| HDAC8 | 76 | |

| 3b (nitro-substituted pyrazole) | HDAC3 | 59 |

| HDAC8 | 82 | |

| 3c (azido-substituted pyrazole) | HDAC3 | 22 |

| HDAC8 | 28 | |

| 3f (diazide probe) | HDAC8 | 17 |

Another major area is the development of probes targeting protein kinases, a large family of enzymes often dysregulated in cancer. Pyrazolo[3,4-d]pyrimidine, a fused pyrazole system, is a well-established scaffold for designing kinase inhibitors. bohrium.com Researchers have designed and synthesized novel pyrazole-based derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov A series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones were synthesized and tested for their cytotoxic effects and VEGFR-2 inhibition. The most potent compounds demonstrated significant anti-proliferative activity and induced apoptosis in cancer cells. nih.gov

| Compound | Cytotoxicity IC₅₀ (µM) vs. PC-3 cells nih.gov | VEGFR-2 Inhibition IC₅₀ (nM) nih.gov |

| 3a | 1.22 | 38.28 |

| 3i | 1.24 | 8.93 |

| Sorafenib (Reference) | 1.13 | 30 |

Furthermore, pyrazole scaffolds are integral to the construction of DNA-encoded libraries (DELs). rsc.org DELs are vast collections of small molecules individually tagged with a unique DNA barcode, enabling the rapid screening of millions of compounds against a biological target. A pyrazolopyrimidine scaffold, functionalized with a carboxylic acid for DNA attachment and other reactive handles for combinatorial diversification, has been used to synthesize a DEL containing over 28,000 unique molecules. rsc.org This approach leverages high-yielding, DNA-compatible reactions like amide coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) to build chemical diversity around the core scaffold, facilitating the discovery of novel bioactive probes. rsc.org

Future Research Directions and Emerging Trends for 5 Methyl 4 Nitro 1h Pyrazol 3 Amine

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized pyrazoles is a primary focus for organic chemists. chim.itresearchgate.net While classical cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds remain a staple method, the future demands more sustainable and efficient approaches. nih.govorganic-chemistry.org Research into the synthesis of related compounds, such as 5-methyl-4-nitro-1H-pyrazol-3-(2H)-one (MNPO), has reported total yields of 68% from ethyl 3-oxobutanoate, indicating a viable multi-step pathway. energetic-materials.org.cn However, emerging trends point towards the adoption of greener methodologies.

Future research should prioritize:

Multicomponent Reactions (MCRs): Designing one-pot MCRs that combine simple, readily available starting materials to construct the 5-methyl-4-nitro-1H-pyrazol-3-amine scaffold in a single step. An example is the four-component reaction used to synthesize 4-alkyl-5-methyl-1H-pyrazol-3-ols in water, which serves as a model for an environmentally benign process. researchgate.net

Catalytic Systems: Exploring novel catalysts, including nano-catalysts, to improve reaction rates, yields, and selectivity under milder conditions. researchgate.net Copper-catalyzed [3+2] cycloadditions of hydrazones and nitroolefins represent a promising regioselective method that could be adapted for this purpose. researchgate.net

Flow Chemistry: Implementing continuous flow processes for the nitration and subsequent amination steps. This technology offers enhanced safety, better control over reaction parameters, and easier scalability compared to traditional batch processing.

Bio-catalysis: Investigating the potential of enzyme-mediated synthesis, which offers high specificity and operates under environmentally friendly conditions. chemscene.com

In-depth Mechanistic Investigations of Complex Transformations

Recent studies on related pyrazole (B372694) structures have uncovered unexpected and complex chemical transformations, underscoring the need for detailed mechanistic investigations. A profound understanding of reaction pathways is crucial for controlling product outcomes and designing novel synthetic applications.

Two notable examples highlight this need:

ANRORC Mechanism: The reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines has been shown to proceed via an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism. researchgate.net This pathway can lead to mixtures of regioisomers, and a deeper understanding could allow for selective synthesis of either 1-Aryl-3-methyl-4-nitro-1H-pyrazoles or 1-Aryl-5-methyl-4-nitro-1H-pyrazoles. researchgate.net

Pyrazole Nitrene Rearrangement: In a particularly unusual transformation, the thermolysis of a 5-azido-3-methyl-4-nitro-1-phenyl-1H-pyrazole derivative in acetic acid did not yield the expected fused furoxan ring. mdpi.compreprints.orgsemanticscholar.org Instead, it resulted in a formal C-H acetoxylation of the remote methyl group and a simultaneous reduction of the azide (B81097) to an amine, all without external oxidants or reductants. mdpi.compreprints.org Computational analysis and intermediate isolation suggest a complex cascade involving the transient formation of a nitrene, followed by pyrazole ring-opening and recyclization. preprints.org

Future work in this area should focus on using kinetic studies, isotopic labeling, and computational modeling to elucidate the intermediates and transition states of such complex reactions involving the this compound core.

Integration of Advanced Experimental Techniques with Multiscale Computational Modeling

The synergy between advanced experimental analysis and computational chemistry provides unprecedented insight into molecular structure, properties, and reactivity. For pyrazole derivatives, this integrated approach is becoming indispensable.

| Technique | Application in Pyrazole Research | Future Direction for this compound |

| Experimental | ||

| Single-Crystal X-ray Diffraction | Confirms molecular structure, including bond lengths, angles, and intermolecular interactions in energetic salts and kinase inhibitors. energetic-materials.org.cnmdpi.com | Determine the precise solid-state structure of the title compound and its derivatives to understand hydrogen bonding and crystal packing. |

| Spectroscopy (NMR, IR) | Characterizes new compounds and confirms functional groups. energetic-materials.org.cnrsc.org | Use advanced 2D NMR techniques to unambiguously assign structure and study tautomeric equilibria in solution. |

| Differential Scanning Calorimetry (DSC) | Measures thermal stability and decomposition temperatures of energetic materials. energetic-materials.org.cnrsc.org | Evaluate the thermal properties to assess its potential as a stable precursor for functional materials. |

| Computational | ||

| Density Functional Theory (DFT) | Optimizes molecular geometry, calculates electronic properties (HOMO-LUMO gap), and predicts stability. bohrium.com | Model reaction pathways, predict regioselectivity of further functionalization, and calculate spectroscopic properties to aid experimental characterization. |

| Molecular Dynamics (MD) Simulations | Simulates the interaction of inhibitors with biological targets over time. acs.org | Simulate the behavior of the compound in different solvent environments or as a ligand within a protein active site. |

| Specialized Software (e.g., EXPLO5, Multiwfn) | Calculates detonation performance (velocity, pressure) of energetic compounds and visualizes electronic structures like electrostatic potential (ESP) maps. energetic-materials.org.cnrsc.org | Predict the energetic properties of potential derivatives and analyze ESP to understand sites of reactivity. |

Future research will benefit from a feedback loop where computational predictions guide experimental design, and experimental results are used to refine and validate theoretical models. This is particularly relevant for predicting the properties of novel materials and understanding complex reaction mechanisms. acs.org

Exploration of New Reactivity Modes and Chemical Transformations

While the individual functional groups of this compound suggest certain reactivities, the interplay between them can lead to novel chemical transformations.

Key areas for future exploration include:

Remote Functionalization: Inspired by the unexpected C-H acetoxylation observed in a related system, researchers could explore if the methyl group at the C5 position can be functionalized through intramolecular pathways, potentially triggered by transformations of the nitro or amino groups. mdpi.compreprints.org

Oxidative Coupling: The development of oxidative dehydrogenative coupling of pyrazol-5-amines to form highly functionalized azopyrroles is a novel strategy. nih.gov Applying this methodology to this compound could generate a new class of azo compounds with interesting electronic and photophysical properties.

Nucleophilic Aromatic Substitution (SNAr): While the pyrazole ring is generally electron-rich, the presence of a strong electron-withdrawing nitro group at the C4 position could activate adjacent positions for nucleophilic attack, a reactivity mode that is typically scarce in pyrazoles. chim.it

Directed Synthesis: The existing amino and nitro groups can serve as synthetic handles. The nitro group can be reduced to an amine, creating a diamino pyrazole for building complex heterocyclic systems. smolecule.com The amino group can be diazotized or used in condensation and acylation reactions to introduce further diversity.

Expanding the Scope of Pyrazole Derivatives in Novel Functional Materials and Chemical Probes

The unique electronic properties and synthetic versatility of the pyrazole scaffold make it an attractive building block for advanced materials and sensors. chim.itnih.govnih.gov

Novel Functional Materials: Nitrated pyrazoles are a well-established class of energetic materials, valued for their high density, thermal stability, and detonation performance. mdpi.com The title compound, containing both a nitro group and an amine, is an ideal precursor for developing new high-energy density materials (HEDMs). rsc.org Research has shown that derivatives like 3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole exhibit detonation velocities (9124 m/s) and pressures (37.2 GPa) superior to RDX. rsc.org Future work could involve converting the amino group of this compound into other energetic functionalities (e.g., nitramine, azide) or linking it to other energetic heterocyclic rings to create even more powerful and stable materials. rsc.orgmdpi.com

Chemical Probes: Pyrazole derivatives are excellent platforms for creating colorimetric and fluorescent chemosensors. nih.govrsc.org Their structure allows for the incorporation of various binding sites (N, O, S donors) and fluorophores. nih.gov These probes have been successfully used to detect a range of analytes, including metal cations (like Al³⁺, Zn²⁺, Cu²⁺) and biologically relevant molecules. nih.govacs.org Key advantages of pyrazole-based probes include their excellent synthetic versatility, good membrane permeability, and biocompatibility, making them suitable for bioimaging applications. nih.govrsc.org Future research could focus on functionalizing the amino group of this compound with specific recognition moieties or chromophores to develop highly selective and sensitive probes for environmental monitoring or cellular imaging. nih.govnih.gov

Q & A

Q. What are the most efficient synthetic routes for 5-methyl-4-nitro-1H-pyrazol-3-amine, and how can its purity be verified?

Methodological Answer: A multi-step synthesis is typically employed, starting with cyclization of monomethylhydrazine and ethyl acetoacetate to form the pyrazole core. Subsequent nitration and functionalization steps (e.g., oxidation, acylation) introduce the nitro and amine groups . For purity verification, combine:

- Chromatography : Use gradient elution (e.g., 0–100% ethyl acetate/hexane) to isolate intermediates .

- Spectroscopic Characterization : Confirm structure via IR (nitro group absorption ~1520–1350 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ 7.5–8.5 ppm), and MS (molecular ion matching calculated mass) .

- Melting Point Analysis : Compare observed values (e.g., 126–128°C for analogs) with literature .

Q. How can researchers optimize reaction yields during pyrazole derivative synthesis?

Methodological Answer:

- Solvent-Free Conditions : Reduces side reactions; e.g., condensation of barbituric acids with pyrazol-amines under solvent-free conditions achieves ~74% yield .

- Catalyst Screening : Use cesium carbonate or copper(I) bromide for coupling reactions (e.g., 17.9% yield for N-cyclopropyl derivatives) .

- Temperature Control : Prolonged heating (e.g., 60°C for 72 hours) improves cyclization efficiency (48% yield in pyrimidine-amine synthesis) .

Advanced Research Questions

Q. What computational and experimental strategies elucidate the hydrogen-bonding networks in this compound crystals?

Methodological Answer:

- X-ray Crystallography : Refine structures using SHELXL (e.g., high-resolution data for hydrogen atom positioning) .

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs for amine-nitro interactions) .

- DFT Calculations : Model intermolecular forces (e.g., lattice energy minimization) to predict packing motifs .

Q. How can structure-activity relationships (SARs) guide the design of bioactive pyrazole derivatives?

Methodological Answer:

- Molecular Docking : Screen derivatives against targets (e.g., urokinase receptor [uPAR]) using virtual libraries. Prioritize compounds with IC₅₀ < 30 µM in migration/adhesion assays .

- Functional Group Modulation : Introduce electron-withdrawing groups (e.g., nitro) to enhance antibacterial activity; compare MIC values against Gram-positive/-negative strains .

- In Vivo Validation : Use murine models for analogs showing >70% tumor growth inhibition in vitro .

Q. How do conflicting spectroscopic data for pyrazole derivatives arise, and how can they be resolved?

Methodological Answer:

- Isotopic Labeling : Use ¹⁵N NMR to distinguish amine proton environments in tautomeric structures .

- Dynamic NMR Studies : Resolve rotational barriers (e.g., hindered aryl group rotation causing split peaks) .

- Cross-Validation : Compare data across multiple techniques (e.g., HRMS for exact mass, XRD for bond lengths) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.